5-Fluoro-6-methoxynicotinamide
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Overview
Description
5-Fluoro-6-methoxynicotinamide is a fluorinated derivative of nicotinamide, a compound that belongs to the class of pyridine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-methoxynicotinamide typically involves the introduction of a fluorine atom into the nicotinamide structure. One common method is the direct fluorination of nicotinamide derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under mild conditions to ensure selective fluorination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process often includes steps such as nitration, reduction, and fluorination, followed by purification techniques like recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-methoxynicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-Fluoro-6-methoxynicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-methoxynicotinamide involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s binding affinity to enzymes and receptors. This interaction can inhibit enzyme activity or modulate signaling pathways, leading to various biological effects. For example, the compound may inhibit enzymes involved in nucleotide synthesis, thereby affecting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used anticancer agent that inhibits thymidylate synthase.
6-Methoxynicotinamide: A non-fluorinated analog with different biological properties.
5-Fluoro-2’-deoxycytidine: Another fluorinated compound used in cancer treatment.
Uniqueness
5-Fluoro-6-methoxynicotinamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can result in different biological activities and applications compared to other similar compounds .
Properties
Molecular Formula |
C7H7FN2O2 |
---|---|
Molecular Weight |
170.14 g/mol |
IUPAC Name |
5-fluoro-6-methoxypyridine-3-carboxamide |
InChI |
InChI=1S/C7H7FN2O2/c1-12-7-5(8)2-4(3-10-7)6(9)11/h2-3H,1H3,(H2,9,11) |
InChI Key |
DEZSVDGFGYJIFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)C(=O)N)F |
Origin of Product |
United States |
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